2-(benzylsulfanyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(benzylsulfanyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the reaction of 3-benzyl-2-hydrazinoquinoxaline with various reagents . The key steps include:
Formation of the hydrazinoquinoxaline intermediate: This is achieved by reacting benzylamine with 2-chloroquinoxaline.
Cyclization: The intermediate undergoes cyclization with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the triazoloquinazoline core.
Sulfur introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Chemical Biology: Employed in the design of molecular probes for studying biological processes.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This compound has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The exact molecular pathways involved are still under investigation but may include the inhibition of key signaling pathways essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: These compounds share a similar triazoloquinazoline core and have shown similar biological activities.
1,2,4-triazino[4,3-a]quinoxalines:
Uniqueness
2-(benzylsulfanyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile agent in medicinal chemistry.
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O3S/c1-30-19-13-6-10-16(22(19)31-2)21-20-17(11-7-12-18(20)29)25-23-26-24(27-28(21)23)32-14-15-8-4-3-5-9-15/h3-6,8-10,13,21H,7,11-12,14H2,1-2H3,(H,25,26,27) |
InChI Key |
TZNGWQAZKJEKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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